![molecular formula C23H23N5O4 B6480431 N-(2,5-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 852451-48-0](/img/structure/B6480431.png)
N-(2,5-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.17500423 g/mol and the complexity rating of the compound is 719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,5-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core substituted with a dimethoxyphenyl group and an acetamide moiety. The synthesis typically involves multi-step organic reactions that include cyclization and functional group modifications to achieve the desired structural attributes.
Biological Activity
Research indicates that this compound exhibits significant antimicrobial and anticancer activities:
Antimicrobial Activity
Studies have shown that compounds similar to this compound can possess notable antimicrobial properties. For instance:
- Activity Against Bacteria : Compounds containing similar structural motifs have been tested against various bacterial strains such as Klebsiella pneumoniae and Staphylococcus aureus, demonstrating effectiveness in inhibiting growth at low concentrations .
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Line Studies : In vitro studies have indicated that derivatives of this compound can inhibit the proliferation of cancer cell lines. For example, certain analogs have shown IC50 values in the range of 6.2 μM against colon carcinoma cells and 27.3 μM against breast cancer cells .
Research Findings
The following table summarizes key findings from various studies on related compounds:
Case Studies
- Antimicrobial Efficacy : A study demonstrated that compounds with similar pyrazolo structures exhibited high antimicrobial activity against multiple pathogens. The presence of specific substituents significantly enhanced their efficacy .
- Anticancer Mechanisms : Research involving the screening of drug libraries has identified pyrazolo derivatives as promising candidates for cancer therapy due to their ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models .
Scientific Research Applications
The compound N-(2,5-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar compounds could inhibit cell proliferation by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Properties
The antimicrobial activity of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold has also been investigated. These compounds have shown effectiveness against a range of bacterial strains, suggesting their potential use in developing new antibiotics . The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, there is emerging evidence that compounds like this compound may possess anti-inflammatory effects. Studies have reported that certain pyrazolo[3,4-d]pyrimidine derivatives can reduce inflammation markers in vitro and in vivo models .
Synthesis of Novel Polymers
The unique chemical properties of this compound allow for its use in synthesizing novel polymers with specific functionalities. Research has explored the incorporation of pyrazolo[3,4-d]pyrimidine derivatives into polymer matrices to enhance thermal stability and mechanical properties. Such materials could find applications in electronics and coatings .
Photophysical Properties
The photophysical characteristics of this compound have been studied for potential applications in optoelectronic devices. The compound's ability to absorb light efficiently makes it suitable for use in organic light-emitting diodes (OLEDs) and solar cells .
Case Study 1: Anticancer Activity
A recent publication reported the synthesis and evaluation of a series of pyrazolo[3,4-d]pyrimidine derivatives for their anticancer activity against human breast cancer cells. The study found that specific modifications to the phenyl groups significantly enhanced cytotoxicity compared to the parent compound. The most active derivative exhibited an IC50 value lower than 10 µM, indicating potent activity against cancer cells .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, several derivatives were screened against Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced antibacterial activity. The best-performing derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-14-5-6-16(9-15(14)2)28-22-18(11-25-28)23(30)27(13-24-22)12-21(29)26-19-10-17(31-3)7-8-20(19)32-4/h5-11,13H,12H2,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCBCVVXOOOMEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.